molecular formula C10H12N4O2 B11736072 ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Cat. No.: B11736072
M. Wt: 220.23 g/mol
InChI Key: RLERYGLDEQQQRW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium. This method is considered environmentally friendly and efficient . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyrazole ring play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can be compared with other pyrazole derivatives, such as:

  • Mthis compound
  • 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enamide
  • 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3

InChI Key

RLERYGLDEQQQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=NN1C)C#N

Origin of Product

United States

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